3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine
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Overview
Description
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with dichloro groups and an imidazole-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine typically involves the following steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
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Attachment of the Piperidine Moiety: : The piperidine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a piperidine precursor under basic conditions.
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Chlorination of the Pyridine Ring: : The final step involves the chlorination of the pyridine ring at the 3 and 5 positions. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products
Scientific Research Applications
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperidine moiety may interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-(4-imidazol-1-yl)pyridine: Lacks the piperidine moiety, which may result in different biological activity and chemical properties.
2-(4-Imidazol-1-ylpiperidin-1-yl)pyridine: Lacks the dichloro groups, potentially affecting its reactivity and interaction with molecular targets.
3,5-Dichloro-2-(4-piperidin-1-yl)pyridine: Lacks the imidazole ring, which may alter its coordination properties and biological activity.
Uniqueness
3,5-Dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine is unique due to the presence of both the imidazole and piperidine moieties, along with the dichloro substitution on the pyridine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dichloro-2-(4-imidazol-1-ylpiperidin-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4/c14-10-7-12(15)13(17-8-10)18-4-1-11(2-5-18)19-6-3-16-9-19/h3,6-9,11H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDQWHATSAVJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=C2)C3=C(C=C(C=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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